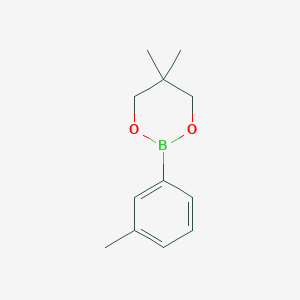

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane

Description

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane (CAS: 223799-24-4) is a cyclic boronate ester characterized by a six-membered 1,3,2-dioxaborinane ring with two methyl groups at the 5-position and a 3-methylphenyl substituent at the 2-position. This structure confers unique steric and electronic properties, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings . Its synthesis often involves palladium- or nickel-catalyzed borylation or condensation of boronic acids with diols like neopentyl glycol, achieving yields up to 98% under optimized conditions (e.g., NiCl₂(dppp), Zn, toluene, 100°C) .

Properties

IUPAC Name |

5,5-dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2/c1-10-5-4-6-11(7-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHZOLPTFFTLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the condensation of 3-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the boron-oxygen bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of catalysts like Lewis acids.

Major Products Formed

Oxidation: Boronic acids or borate esters.

Reduction: Boron-hydride species.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules.

Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique boron-containing structure.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane exerts its effects involves interactions with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which are present in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and stability of boronate esters are influenced by substituents on both the aryl group and the dioxaborinane ring. Below is a comparison of key analogs:

Table 1: Structural and Electronic Properties of Selected Boronate Esters

Reactivity in Cross-Coupling Reactions

The target compound's 3-methylphenyl group balances steric bulk and electron donation, facilitating efficient couplings. For example:

- Suzuki-Miyaura Couplings : Achieves 89–98% yields with Ni or Pd catalysts , outperforming fluorinated analogs (e.g., 5,5-Dimethyl-2-(2,4,5-trifluorophenyl)-: 63% yield ).

- Steric Effects: The 5,5-dimethyl group on the dioxaborinane ring reduces hydrolysis susceptibility compared to non-methylated analogs like 2-phenyl-1,3,2-dioxaborinane .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 502622-85-7) necessitate harsher conditions, whereas electron-donating methyl groups in the target compound enable milder reactions .

Table 2: Reaction Performance in Cross-Couplings

Stability and Handling

- Hydrolytic Stability: The 5,5-dimethyl group in the target compound enhances stability against hydrolysis compared to non-methylated analogs (e.g., 2-phenyl-1,3,2-dioxaborinane) .

- Thermal Stability : Derivatives like 5,5-Dimethyl-2-(3,5-di-tert-butylphenyl)- decompose at ~280°C, similar to the target compound .

Biological Activity

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane (CAS Number: 223799-24-4) is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and relevant studies that highlight its significance in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇BO₂. The compound features a dioxaborinane core which is known for its stability and reactivity in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇BO₂ |

| Molecular Weight | 202.08 g/mol |

| CAS Number | 223799-24-4 |

| Storage Temperature | Ambient |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boron precursors with aromatic compounds. A notable method includes the use of nickel-catalyzed reactions which provide efficient pathways for constructing dioxaborinane derivatives .

Anticancer Potential

Recent studies indicate that dioxaborinanes exhibit promising anticancer properties. For instance, a study focused on the structure-activity relationship (SAR) of various dioxaborinanes revealed that modifications to the dioxaborinane core can significantly enhance their potency against cancer cell lines. The compound's ability to inhibit tumor growth has been demonstrated in several models .

The biological activity of this compound may be attributed to its interaction with specific cellular targets. Preliminary data suggest that it may influence apoptotic pathways by modulating protein interactions involved in cell survival and death .

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and the cleavage of PARP (Poly ADP-ribose polymerase). For example, a study reported significant PARP cleavage in AMO1 xenografted mice treated with a related compound at doses as low as 12.5 mg/kg .

In Vivo Efficacy

The efficacy of this compound was evaluated in vivo using xenograft models. The results indicated a dose-dependent inhibition of tumor growth, with maximum tumor growth inhibition (TGI) observed at higher doses:

| Compound | Dose (mg/kg) | % TGI (Day 14) | % Max TGI (Day) |

|---|---|---|---|

| B4 | 6.25 | 103.5 | 122.7 |

| B4 | 12.5 | 107.7 | 184.8 |

These findings underscore the potential of this compound as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via cross-coupling reactions. A high yield (98%) is achieved using NiCl₂(1,3-bis(diphenylphosphino)propane) and Zn in toluene at 100°C for 2 hours under inert conditions . Lower yields (74%) are observed with Ru catalysts under reflux, highlighting the sensitivity to transition metal selection and temperature .

- Data Analysis : Tabulate yields against catalysts (Ni vs. Ru), reaction times (2–24 hours), and solvents (toluene vs. THF) to identify trade-offs between efficiency and scalability.

Q. How do physicochemical properties (e.g., LogP, solubility) impact bioavailability in biological assays?

- Key Parameters :

- LogP : Consensus LogP = 1.76 (XLOGP3: 3.23), indicating moderate lipophilicity .

- Solubility : Varies from 0.0254 mg/mL (SILICOS-IT) to 0.105 mg/mL (Ali method), suggesting method-dependent variability .

Q. What spectroscopic techniques are recommended for structural characterization?

- Protocol :

- NMR : Compare δ values for aromatic protons (δ ~7.2–7.4 ppm) and boronate methyl groups (δ ~1.0–1.5 ppm).

- X-ray Crystallography : Resolve boronate ring geometry (monoclinic, P2₁/n space group) as demonstrated for analogous compounds .

- Validation : Cross-reference with computational models (e.g., DFT-optimized structures) to confirm bond angles and dihedral mismatches.

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Catalytic Systems :

- Use CuCl with chiral ligands (e.g., 1-((1S,2S)-2-hydroxyindan-1-yl)-3-pentamethylphenylimidazolinium hexafluorophosphate) to achieve 89% yield and 80% enantiomeric excess (ee) in THF at 30°C .

- Rhodium complexes (e.g., [Rh(cod)₂]SbF₆) in tert-amyl alcohol enable asymmetric hydrogenation (93% yield) .

- Troubleshooting : Monitor optical rotation and HPLC retention times to detect racemization during workup.

Q. What strategies resolve contradictions in CYP450 inhibition data (e.g., CYP2D6 inhibition vs. others)?

- Data Interpretation :

- CYP2D6 inhibition ("Yes") contrasts with no activity against CYP1A2/3A4, likely due to steric hindrance from the 3-methylphenyl group .

- Validate via in vitro microsomal assays using recombinant enzymes and probe substrates (e.g., dextromethorphan for CYP2D6).

- Computational Modeling : Dock the compound into CYP2D6 active sites (PDB: 3QM4) to identify π-π interactions with Phe120 and hydrophobic contacts with Leu213.

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

- Experimental Framework :

- Variables : Catalyst loading (0.05–0.1 equiv), temperature (80–110°C), solvent polarity (toluene vs. dioxane).

- Response Surface Methodology : Maximize yield while minimizing side products (e.g., protodeboronation) .

Methodological Challenges and Solutions

Q. Why do solubility predictions vary across computational models, and how should researchers address this?

- Root Cause : Differing algorithms (e.g., ESOL vs. SILICOS-IT) weight atomic contributions (e.g., boronate ring polarity) unevenly .

- Mitigation : Validate predictions experimentally via shake-flask assays (pH 7.4 buffer) and adjust synthetic routes (e.g., salt formation) for improved aqueous solubility.

Q. What causes low yields in Suzuki-Miyaura couplings using this boronate, and how can they be improved?

- Common Issues :

- Protodeboronation: Stabilize the boronate with excess K₂CO₃ or switch to PdCl₂(dppf) in THF/water (85% yield) .

- Oxygen Sensitivity: Use Schlenk techniques and degassed solvents to prevent catalyst oxidation .

- Advanced Fixes : Employ flow chemistry to minimize air exposure and enhance mixing efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.